Sodium stearoyl-2-lactylate Sodium stearoyl-2-lactylate
Brand Name: Vulcanchem
CAS No.: 25383-99-7
VCID: VC21213335
InChI: InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);
SMILES: CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]
Molecular Formula: C24H44NaO6
Molecular Weight: 451.6 g/mol

Sodium stearoyl-2-lactylate

CAS No.: 25383-99-7

Cat. No.: VC21213335

Molecular Formula: C24H44NaO6

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

Sodium stearoyl-2-lactylate - 25383-99-7

Specification

CAS No. 25383-99-7
Molecular Formula C24H44NaO6
Molecular Weight 451.6 g/mol
IUPAC Name sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate
Standard InChI InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);
Standard InChI Key OXXZDFRVEHURLA-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]
SMILES CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]

Introduction

PropertyCharacteristic
AppearanceCream colored powder/flakes
OdorSweetish/Slight
Chemical FormulaC24H43NaO6
Molecular Weight450.592
Melting/Freezing Point42-52°C
Flash Point (TCC)221°C
Water SolubilitySlight
BiodegradabilityMaterial is biodegradable
StabilityStable under recommended storage conditions
Storage RecommendationTemperatures > 80°F (26°C)
Incompatible MaterialsStrong oxidizing agents

Applications in Food Industry

Bakery Applications

Sodium stearoyl-2-lactylate has found extensive use in bakery products, where it serves multiple functions. In high-fat and yeast-leavened bread, it acts as a dough conditioner and emulsifier, providing two primary benefits: dough strengthening and crumb softening . The dough strengthening property leads to increased volume and better crumb structure, while the crumb softening effect occurs as Sodium stearoyl-2-lactylate interacts with flour to form gluten proteins/starch/lactylate complexes, producing soft and elastic bread while preventing bread retrogradation (aging) .

Without the addition of Sodium stearoyl-2-lactylate, bread loaves tend to harden more quickly. In cookies and crackers, Sodium stearoyl-2-lactylate helps distribute shortening uniformly throughout the dough, contributing to improved texture and consistency . For practical application, Sodium stearoyl-2-lactylate can be directly added to flour or dispersed in warm water before being blended with flour .

Other Food Applications

Beyond bakery products, Sodium stearoyl-2-lactylate serves diverse functions in various food categories as shown in the following table:

Food CategoryFunctions and Benefits
Dairy ProductsImproves texture and stability in creams, cheeses, and spreads; contributes to smooth and creamy mouthfeel
Whipped Toppings and DessertsFunctions as an aerating agent
Non-dairy Coffee CreamersActs as a complexing agent that stabilizes the emulsion
Whitening PowderServes as a fat replacer
Processed MeatsEnhances texture and improves moisture retention in sausages and luncheon meats; creates more stable and homogeneous products
Salad Dressings and SaucesPrevents separation and improves stability of emulsions; ensures oil and water-based ingredients remain well-integrated
Confectionery and DessertsImproves texture in icings, frostings, and fillings; contributes to smoother and more palatable mouthfeel
Convenience FoodsUsed in margarine, instant noodles, and other processed items due to adaptability to different formulations

In the United States, the FDA has approved Sodium stearoyl-2-lactylate as a direct multifunctional food additive that can be used as an emulsifier, stabilizer, and surface-active agent in various food categories with specific maximum usage limits, including 0.5% in baked products, pancakes, and waffles .

Applications in Cosmetics

Skincare and Personal Care Products

In the cosmetics and personal care industry, Sodium stearoyl-2-lactylate functions primarily as an emulsifying agent that stabilizes oil-in-water formulations . This property makes it a valuable ingredient in various skincare products, where it helps create stable, consistent formulations with desirable textural qualities .

Specifically, Sodium stearoyl-2-lactylate is employed as an emulsifier in creams and lotions, aiding in the blending of water and oil-based ingredients to ensure a stable and well-textured product . This emulsification property is crucial for achieving the desired consistency and appearance in skincare formulations, contributing to product quality and consumer satisfaction.

Hair Care and Cleansing Products

Additionally, Sodium stearoyl-2-lactylate is utilized in soap formulations to improve texture and stability . It can contribute to a creamier lather and a more pleasant feel during use, enhancing the sensory aspects of cleansing products while maintaining their functional properties.

Research Findings on Sodium Stearoyl-2-Lactylate

Animal Nutrition Studies

Recent research has explored the potential benefits of Sodium stearoyl-2-lactylate in animal nutrition, with promising results in various contexts. A study conducted on Hanwoo steers during the early fattening period evaluated the effect of different levels of total digestible nutrients (TDN) and Sodium stearoyl-2-lactylate supplementation on growth performance and blood and carcass characteristics .

The table below summarizes the experimental design of this study:

Treatment GroupDiet CompositionNumber of AnimalsInitial Body Weight (kg)Initial Age (months)
CON (Control)Basal diet20333.2±45.013.7±0.7
TRT 0.50.5% down-spec of TDN with 0.1% Sodium stearoyl-2-lactylate20333.0±28.113.8±0.8
TRT 1.01.0% down-spec of TDN with 0.1% Sodium stearoyl-2-lactylate20331.7±36.113.5±1.0

Key Research Outcomes

The study on lactating sows revealed that during the suckling period, sows in the group receiving both soybean oil and Sodium stearoyl-2-lactylate (SO + SSL) lost less back fat thickness compared to other groups . Additionally, sows fed diets containing 3% soybean oil consumed less feed compared to those fed diets without soybean oil, though no significant effects were observed regarding energy intake and the weaning-estrus interval .

Notably, the digestibility of ether extract in the SO + SSL group was greater than in the group receiving only soybean oil (SO), suggesting enhanced fat utilization with Sodium stearoyl-2-lactylate supplementation . These research findings indicate potential applications for Sodium stearoyl-2-lactylate in animal nutrition, particularly for improving feed efficiency and nutrient utilization. The capacity of Sodium stearoyl-2-lactylate to enhance fat digestibility appears especially promising for livestock production systems where maximizing nutrient utilization is economically significant.

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